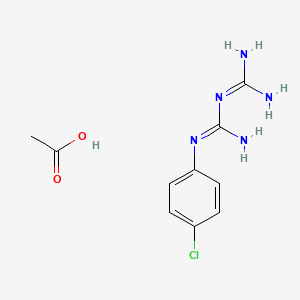
dibutyl (Z)-but-2-enedioate;1-ethenylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl (Z)-but-2-enedioate;1-ethenylpyrrolidin-2-one is a compound that combines the properties of two distinct chemical entities Dibutyl (Z)-but-2-enedioate is an ester derived from but-2-enedioic acid, while 1-ethenylpyrrolidin-2-one is a derivative of pyrrolidinone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl (Z)-but-2-enedioate typically involves the esterification of but-2-enedioic acid with butanol under acidic conditions. The reaction is catalyzed by sulfuric acid, and the product is purified through distillation .
1-ethenylpyrrolidin-2-one can be synthesized via the reaction of pyrrolidinone with acetylene in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of dibutyl (Z)-but-2-enedioate involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Similarly, the production of 1-ethenylpyrrolidin-2-one is carried out in large reactors with efficient catalytic systems to ensure high throughput and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl (Z)-but-2-enedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions yield alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
1-ethenylpyrrolidin-2-one also participates in several reactions:
Polymerization: It can undergo polymerization to form polyvinylpyrrolidone.
Hydrolysis: Hydrolysis yields pyrrolidinone and acetaldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Dibutyl (Z)-but-2-enedioate;1-ethenylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of polymers and plasticizers
Mécanisme D'action
The mechanism of action of dibutyl (Z)-but-2-enedioate;1-ethenylpyrrolidin-2-one involves interactions with various molecular targets. The ester group can undergo hydrolysis, releasing but-2-enedioic acid and butanol, which can further participate in metabolic pathways. The pyrrolidinone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl phthalate: A widely used plasticizer with similar ester functionality.
Diethyl phthalate: Another plasticizer with shorter alkyl chains.
Dimethyl phthalate: A plasticizer with even shorter alkyl chains.
Uniqueness
Dibutyl (Z)-but-2-enedioate;1-ethenylpyrrolidin-2-one is unique due to its combination of ester and pyrrolidinone functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its analogs .
Propriétés
Numéro CAS |
40544-68-1 |
|---|---|
Formule moléculaire |
C18H29NO5 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
dibutyl (Z)-but-2-enedioate;1-ethenylpyrrolidin-2-one |
InChI |
InChI=1S/C12H20O4.C6H9NO/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2;1-2-7-5-3-4-6(7)8/h7-8H,3-6,9-10H2,1-2H3;2H,1,3-5H2/b8-7-; |
Clé InChI |
VTSGZZHOICTQME-CFYXSCKTSA-N |
SMILES isomérique |
CCCCOC(=O)/C=C\C(=O)OCCCC.C=CN1CCCC1=O |
SMILES canonique |
CCCCOC(=O)C=CC(=O)OCCCC.C=CN1CCCC1=O |
Numéros CAS associés |
40544-68-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


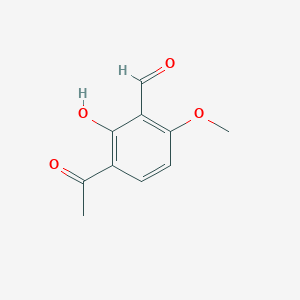
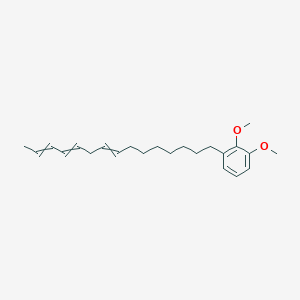
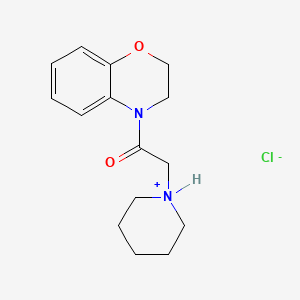
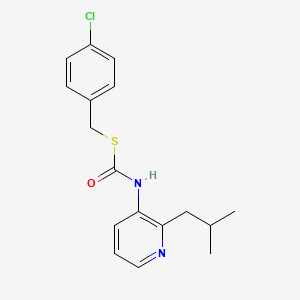
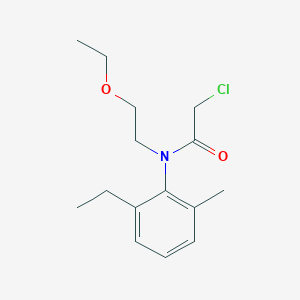
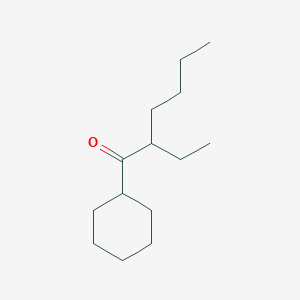
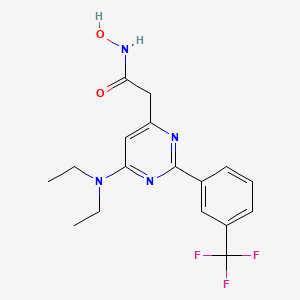

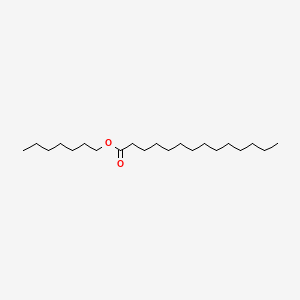
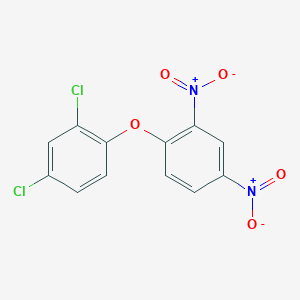
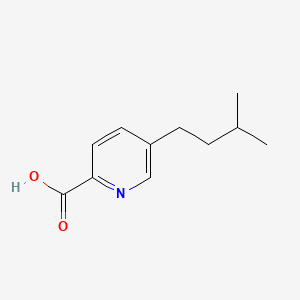
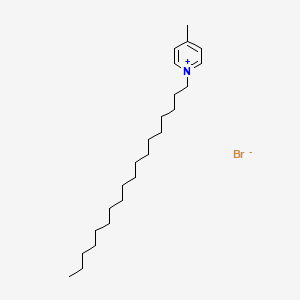
![Bicyclo[4.2.0]octa-1,5-diene](/img/structure/B14658508.png)
